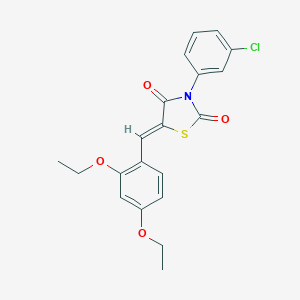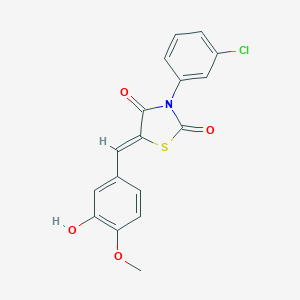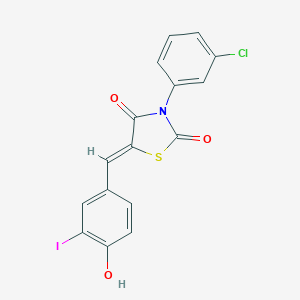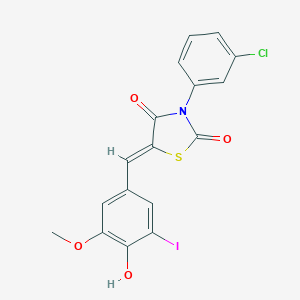![molecular formula C23H18N2O4 B301280 methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate, also known as MOPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPB is a pyrazoline derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.
Wirkmechanismus
The exact mechanism of action of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It may also modulate the activity of various enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has been shown to exhibit a range of biochemical and physiological effects, including reducing inflammation and pain, inhibiting bacterial growth, and protecting against oxidative stress and cellular damage. It has also been shown to enhance the activity of certain enzymes involved in cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is its diverse range of biological activities, which make it a promising candidate for drug development and other research applications. However, its complex synthesis method and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for use in various applications.
Synthesemethoden
The synthesis of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate involves the condensation of 4-acetylbenzoic acid with 5-phenyl-2-furaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound, methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and antimicrobial properties.
Eigenschaften
Produktname |
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate |
|---|---|
Molekularformel |
C23H18N2O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
methyl 4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C23H18N2O4/c1-15-20(14-19-12-13-21(29-19)16-6-4-3-5-7-16)22(26)25(24-15)18-10-8-17(9-11-18)23(27)28-2/h3-14H,1-2H3/b20-14- |
InChI-Schlüssel |
FPDPKGBSWXAYRV-ZHZULCJRSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)




![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)

![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)